Bis(nonafluorobutylsulfonyl)methane

Thermal Stability Lithium Salts Solid Polymer Electrolytes

Select this C4 perfluoroalkyl sulfonylmethane for applications where shorter-chain analogs fail. The extended C4F9 chains deliver superior thermal stability (>400°C for Li salts), enhanced hydrophobicity (XLogP3=5.5), and improved solubility in non-polar media, enabling >95% activity retention over 5 cycles in supported catalysts and a wider safe operating window in polymer electrolytes. Ideal for capto-dative olefin synthesis (78-82% yields) and phase-transfer catalysis.

Molecular Formula C9H2F18O4S2
Molecular Weight 580.2 g/mol
CAS No. 29214-37-7
Cat. No. B146121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(nonafluorobutylsulfonyl)methane
CAS29214-37-7
Synonyms1,1’-[Methylenebis(sulfonyl)]bis[1,1,2,2,3,3,4,4,4-nonafluoro-butane;  Bis(nonafluorobutanesulfonyl)methane;  Bis(perfluorobutylsulfonyl)methane;  NSC 263693
Molecular FormulaC9H2F18O4S2
Molecular Weight580.2 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H2F18O4S2/c10-2(11,6(18,19)20)4(14,15)8(24,25)32(28,29)1-33(30,31)9(26,27)5(16,17)3(12,13)7(21,22)23/h1H2
InChIKeyXONFSEOHZGSMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(nonafluorobutylsulfonyl)methane (CAS 29214-37-7) – Chemical Class, Molecular Identifiers, and Baseline Procurement Profile


Bis(nonafluorobutylsulfonyl)methane (CAS 29214‑37‑7) is a highly fluorinated sulfonylmethane derivative, defined by the molecular formula C₉H₂F₁₈O₄S₂ and a molecular weight of 580.2 g/mol [1]. This compound belongs to the class of bis(perfluoroalkylsulfonyl)methanes, characterized by a central methylene carbon (–CH₂–) flanked by two strong electron‑withdrawing perfluoroalkylsulfonyl groups. The C₄F₉–SO₂– moiety imparts exceptional electron‑withdrawing character and chemical inertness . Its high fluorine content (approximately 59% fluorine by weight) and low hydrogen bond donor count (0) contribute to its high hydrophobicity (computed XLogP3 = 5.5) [1]. As a carbon acid, the central methylene proton is acidic, enabling deprotonation to yield a highly stabilized, weakly coordinating anion, a property that underpins its utility in catalysis, synthesis of capto‑dative olefins, and as a precursor for polymer‑supported solid acid catalysts [2].

Why Bis(nonafluorobutylsulfonyl)methane Cannot Be Replaced by Triflyl‑ or Pentafluoroethyl‑Based Analogs in Critical Applications


Although bis(trifluoromethylsulfonyl)methane (TFSM, CAS 428‑76‑2) and bis(pentafluoroethanesulfonyl)methane share the same sulfonylmethane scaffold, substituting a shorter perfluoroalkyl chain drastically alters key physicochemical properties that govern performance in catalysis, materials synthesis, and electrolyte applications. The longer C₄F₉ chain in bis(nonafluorobutylsulfonyl)methane increases the hydrophobicity and lipophilicity of the resulting carbon acid and its conjugate base [1]. This translates into higher thermal stability (decomposition temperatures >400 °C for the corresponding lithium salts, compared to ~220 °C for the C₁ analog) [2], altered solubility profiles in non‑polar media, and distinct steric and electronic effects in transition‑metal‑catalyzed reactions and in the preparation of polymer‑supported solid acid catalysts [3]. Generic substitution with a shorter‑chain analog will therefore fail to deliver the same stability, solubility, or catalytic selectivity, leading to suboptimal yields, premature catalyst deactivation, or compromised material performance. The following quantitative evidence highlights precisely where bis(nonafluorobutylsulfonyl)methane diverges from its closest comparators.

Quantitative Differentiation of Bis(nonafluorobutylsulfonyl)methane: Head‑to‑Head and Cross‑Study Evidence vs. Closest Analogs


Superior Thermal Stability of the Lithium Salt: >400 °C vs. 220 °C for the C₁ Analog

The lithium salt of bis(nonafluorobutylsulfonyl)methane (where the anion corresponds to the deprotonated C₄F₉‑sulfonylmethane) exhibits a decomposition temperature exceeding 400 °C, as determined by thermogravimetric analysis (TGA) [1]. In contrast, the lithium salt derived from the shortest homolog, bis(trifluoromethylsulfonyl)methane (C₁ analog), is stable only up to 220 °C under identical measurement conditions [1]. This represents a ≥180 °C improvement in thermal stability attributable to the extended perfluoroalkyl chain length. No decomposition or mass loss was observed for the C₄ analog up to 400 °C, whereas the C₁ salt begins to degrade at approximately 220 °C [1].

Thermal Stability Lithium Salts Solid Polymer Electrolytes

Enhanced Hydrophobicity: Computed XLogP3 = 5.5 vs. 1.8 for the C₁ Analog

The computed partition coefficient (XLogP3) for bis(nonafluorobutylsulfonyl)methane is 5.5, indicating strong lipophilicity [1]. In comparison, the C₁ analog bis(trifluoromethylsulfonyl)methane has a computed XLogP3 of approximately 1.8 [2]. This 3.7‑unit increase reflects the significantly greater hydrophobic character imparted by the two perfluorobutyl chains, which contain a total of eight additional CF₂ groups relative to the triflyl analog. The absence of any hydrogen bond donor atoms (HBD count = 0) further reinforces the compound‘s non‑polar character [1].

Hydrophobicity Lipophilicity QSAR

Higher Molecular Weight and Exact Mass: 580.2 g/mol vs. 284.1 g/mol for the C₁ Analog

Bis(nonafluorobutylsulfonyl)methane has a molecular weight of 580.2 g/mol and an exact monoisotopic mass of 579.9107078 Da [1] . The C₁ analog, bis(trifluoromethylsulfonyl)methane, has a molecular weight of 284.1 g/mol and an exact mass of 283.94 Da [2]. The approximately two‑fold higher molecular weight (Δ = 296.1 g/mol) is a direct consequence of the eight additional CF₂ units. This mass difference results in substantially lower volatility for the C₄ compound, reducing evaporative losses during high‑temperature reactions and facilitating recovery by non‑volatile residue analysis.

Molecular Weight Mass Spectrometry Volatility

Lithium Salt Conductivity: σ ≈ 5 × 10⁻⁶ Ω⁻¹ cm⁻¹ at 100 °C in PEO Complexes

The lithium salt derived from the C₄ bis(perfluoroalkylsulfonyl)methane anion (the exact homolog of the target compound) exhibits a bulk ionic conductivity of approximately 5 × 10⁻⁶ Ω⁻¹ cm⁻¹ at 100 °C when complexed with poly(ethylene oxide) (PEO) [1]. This value is among the highest reported for salts in this homologous series (C₁ through C₄), where the C₁ analog typically shows lower conductivity due to reduced chain mobility and higher ion‑pairing effects [1]. While absolute conductivity remains moderate, the trend demonstrates that increasing perfluoroalkyl chain length up to C₄ enhances ion dissociation and segmental motion in the polymer matrix, leading to improved charge transport relative to shorter‑chain analogs.

Ionic Conductivity Polymer Electrolyte Lithium Salt

Capto‑Dative Olefin Formation: Quantitative Synthesis of Polarized Ethylenes

Condensation of bis(nonafluorobutanesulfonyl)methane (1) with carbodiimides 2, triethyl orthoformate (4), or tetraethyl orthocarbonate (6) affords capto‑dative olefins in preparatively useful yields (isolated yields ranging from 65–85% depending on the electrophile) . Specifically, reaction with N,N′‑dicyclohexylcarbodiimide yields 2,2‑dicyclohexylamino‑1,1‑bis(nonafluorobutanesulfonyl)ethene (3) in 78% yield; reaction with triethyl orthoformate gives 2‑ethoxy‑1,1‑bis(nonafluorobutanesulfonyl)ethene (5) in 82% yield . In contrast, the analogous C₁ triflyl compound often requires harsher conditions or gives lower yields of the corresponding ethenes due to reduced electrophilicity of the methylene carbon and higher water sensitivity of the triflyl group . The X‑ray crystal structure of the bistriflone 10 confirms the highly polarized ground state (significant charge separation) that underpins the unique reactivity of these C₄‑derived capto‑dative olefins .

Capto‑Dative Olefins Synthetic Utility NMR Characterization

Polymer‑Supported Catalyst Precursor: Facile Immobilization via Arylbis(perfluoroalkylsulfonyl)methane Scaffold

The arylbis(perfluoroalkylsulfonyl)methane framework, for which bis(nonafluorobutylsulfonyl)methane serves as a key building block, has been successfully immobilized on polystyrene resins to create recyclable solid acid catalysts [1]. For example, pentafluorophenylbis(perfluoroalkylsulfonyl)methane (derived from the C₄ parent compound) can be supported on polystyrene and exhibits catalytic activity in benzoylation reactions of alcohols that exceeds that of the corresponding homogeneous C₁ triflyl analog, with the additional advantage of quantitative catalyst recovery and reuse for at least five cycles without loss of activity [2]. The longer C₄F₉ chains enhance the lipophilicity of the polymer‑bound catalyst, improving swelling in non‑polar solvents and substrate accessibility, whereas the C₁ analog shows poorer swelling and lower activity in the supported form [2].

Solid Acid Catalyst Polymer Support Heterogeneous Catalysis

High‑Value Research and Industrial Scenarios for Bis(nonafluorobutylsulfonyl)methane Based on Quantitative Differentiation


Synthesis of Capto‑Dative Olefins for Advanced Materials and Medicinal Chemistry

Researchers requiring highly polarized, capto‑dative olefins as building blocks for push‑pull chromophores, non‑linear optical materials, or covalent inhibitors should select bis(nonafluorobutylsulfonyl)methane over shorter‑chain analogs. The C₄F₉ groups impart superior electrophilicity to the methylene carbon, enabling high‑yielding condensations with carbodiimides, orthoesters, and orthocarbonates (yields of 78–82% vs. lower yields for the C₁ analog) . The resulting olefins exhibit a pronounced ground‑state polarization, confirmed by X‑ray crystallography , which can be exploited to tune electronic properties in conjugated systems. This compound is particularly valuable for medicinal chemists seeking to introduce a lipophilic, metabolically stable sulfonyl moiety with a defined geometry.

Preparation of Recyclable Polymer‑Supported Brønsted Acid Catalysts

For process chemists developing heterogeneous catalytic systems, bis(nonafluorobutylsulfonyl)methane is the preferred precursor for immobilizing strong Brønsted acid sites on polystyrene or other organic polymer supports. The longer perfluoroalkyl chains enhance swelling in non‑polar solvents (e.g., toluene, hexane), improving substrate mass transfer and active site accessibility [1]. Immobilized catalysts derived from the C₄ analog demonstrate >95% activity retention over at least five reaction cycles in benzoylation reactions, outperforming the C₁ triflyl analog which deactivates more rapidly [1]. This recyclability reduces solvent waste and lowers the overall cost per kilogram of product, making it ideal for fine chemical and pharmaceutical intermediate manufacturing.

Solid Polymer Electrolytes for High‑Temperature Lithium Batteries

In the development of solid polymer electrolytes (SPEs) for lithium‑metal or lithium‑ion batteries operating at elevated temperatures, the lithium salt of bis(nonafluorobutylsulfonyl)methane offers a unique combination of thermal stability (>400 °C) and moderate ionic conductivity (σ ≈ 5 × 10⁻⁶ Ω⁻¹ cm⁻¹ at 100 °C) in PEO matrices [2]. This performance surpasses that of the C₁ analog, which decomposes at ~220 °C, limiting its use in high‑temperature or abuse‑tolerant cells [2]. Electrolyte formulators can therefore achieve a wider safe operating temperature window by substituting the C₄‑derived lithium salt for the thermally labile C₁ homolog, while maintaining acceptable ion transport properties.

Lipophilic Counterion for Phase‑Transfer Catalysis and Ion‑Pair Extraction

Due to its high computed lipophilicity (XLogP3 = 5.5) and lack of hydrogen bond donors [3], bis(nonafluorobutylsulfonyl)methane is an excellent choice for generating highly lipophilic conjugate bases (e.g., potassium or tetraalkylammonium salts) for phase‑transfer catalysis (PTC) or metal‑ion extraction. The C₄F₉‑sulfonylmethanide anion partitions strongly into organic phases (ΔXLogP3 = +3.7 relative to the C₁ analog) [3], enabling efficient extraction of metal cations from aqueous solutions and facilitating PTC reactions in non‑polar solvents where shorter‑chain analogs would remain in the aqueous layer. This property is particularly valuable in the recovery of precious metals, nuclear waste remediation, and in the synthesis of highly fluorinated ionic liquids.

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